

Technical Guide: Benzothiazole-d4 (CAS: 194423-51-3)

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Compound of Interest

Compound Name: Benzothiazole-d4

Cat. No.: B030561

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Benzothiazole-d4**, a deuterated analog of benzothiazole. It is primarily intended for professionals in research, scientific, and drug development fields who utilize stable isotope-labeled compounds as internal standards for quantitative analyses. This document covers the physicochemical properties, typical experimental protocols for its use in liquid chromatography-mass spectrometry (LC-MS), and relevant biological information such as the metabolic pathways and toxicity of its non-deuterated counterpart, benzothiazole.

Core Chemical and Physical Properties

Benzothiazole-d4 is a synthetic, isotopically labeled form of benzothiazole where four hydrogen atoms on the benzene ring have been replaced with deuterium. This substitution results in a molecule that is chemically identical to benzothiazole but has a higher molecular weight. This property makes it an ideal internal standard for mass spectrometry-based quantification of benzothiazole, as it co-elutes with the analyte but is distinguishable by its mass-to-charge ratio.

Table 1: Physicochemical Properties of **Benzothiazole-d4**

Property	Value
CAS Number	194423-51-3
Molecular Formula	C ₇ HD ₄ NS
Molecular Weight	139.21 g/mol
Predicted Boiling Point	227.0 ± 9.0 °C at 760 mmHg[1]
Predicted Density	1.3 ± 0.1 g/cm ³ [1]
Predicted Flash Point	96.6 ± 7.6 °C[1]
Predicted Vapor Pressure	0.1 ± 0.4 mmHg at 25°C[1]
Predicted Refractive Index	1.689[1]
Appearance	Oil
Storage Temperature	Refrigerator, +4°C[2][3]
Solubility	Chloroform (Slightly), Methanol (Slightly)[3]

Application in Quantitative Analysis: Experimental Protocols

Benzothiazole-d4 is predominantly used as an internal standard in isotope dilution mass spectrometry for the accurate quantification of benzothiazole in various complex matrices, including environmental and biological samples. The following sections outline a general experimental protocol for the analysis of benzothiazole using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) with **Benzothiazole-d4** as the internal standard.

Sample Preparation: Solid-Phase Extraction (SPE) for Aqueous Samples

This protocol is a generalized procedure for the extraction of benzothiazole from aqueous samples such as wastewater.

- **Sample Fortification:** Spike the aqueous sample with a known concentration of **Benzothiazole-d4** solution in methanol.
- **Cartridge Conditioning:** Condition a polymeric solid-phase extraction cartridge (e.g., Oasis HLB) sequentially with methanol and then with ultrapure water.
- **Sample Loading:** Load the fortified sample onto the conditioned SPE cartridge.
- **Washing:** Wash the cartridge with ultrapure water to remove interfering substances.
- **Elution:** Elute the analyte and the internal standard from the cartridge using an appropriate organic solvent, such as methanol or a mixture of methanol and acetone.
- **Reconstitution:** Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent, typically the initial mobile phase of the LC method.

HPLC-MS/MS Analysis

The following are typical starting conditions for the chromatographic separation and mass spectrometric detection of benzothiazole and its deuterated internal standard.

Table 2: Illustrative HPLC-MS/MS Parameters for Benzothiazole Analysis

Parameter	Condition
HPLC Column	C8 or C18 reversed-phase column (e.g., ACE 3 C8, 50 x 2.1 mm)[4]
Mobile Phase A	0.1% Formic Acid in Water[4]
Mobile Phase B	0.1% Formic Acid in Acetonitrile[4]
Flow Rate	0.12 mL/min[4]
Injection Volume	5 µL[4]
Ionization Mode	Electrospray Ionization (ESI), Positive[4]
Ion Spray Voltage	+4200 V[4]
Ion Source Temperature	120°C[4]
Detection Mode	Multiple Reaction Monitoring (MRM)

Table 3: Mass Spectrometry Transitions for Benzothiazole

Analyte	Precursor Ion (m/z)	Product Ion (m/z) - Quantifier	Product Ion (m/z) - Qualifier
Benzothiazole	136	109	65
Benzothiazole-d4	140	113	69

Note: The transitions for **Benzothiazole-d4** are predicted based on the fragmentation of benzothiazole and the mass shift due to deuteration.

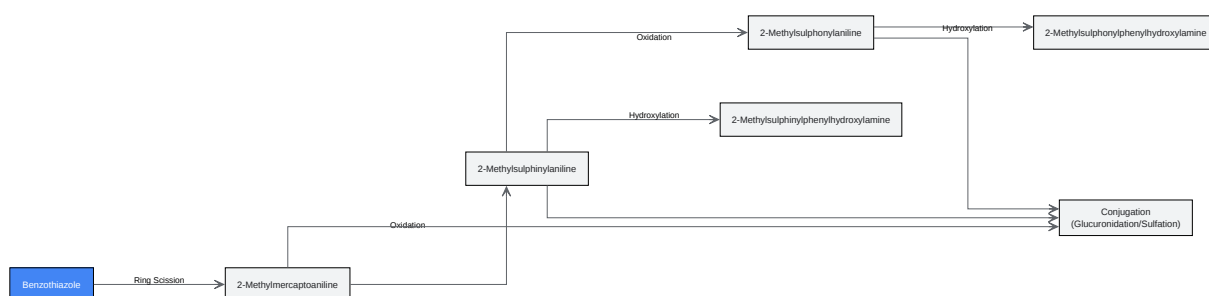
Biological Fate of Benzothiazole

Understanding the metabolism and potential toxicity of benzothiazole is crucial for researchers in drug development and environmental science.

Metabolic Pathway

In vivo studies in guinea pigs have shown that benzothiazole undergoes extensive metabolism, primarily through thiazole ring scission. The major metabolic pathway involves the formation of several aniline derivatives.

The metabolic fate of benzothiazole involves biotransformation into several key metabolites. The primary metabolites identified are 2-methylmercaptoaniline, which is further oxidized to 2-methylsulphinylaniline and 2-methylsulphonylaniline.[4][5] Further metabolism can lead to the formation of hydroxylamine derivatives.[4][5] These metabolites can exist in both conjugated and unconjugated forms in urine.[4][5]



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Metabolic Pathway of Benzothiazole

Toxicity Profile

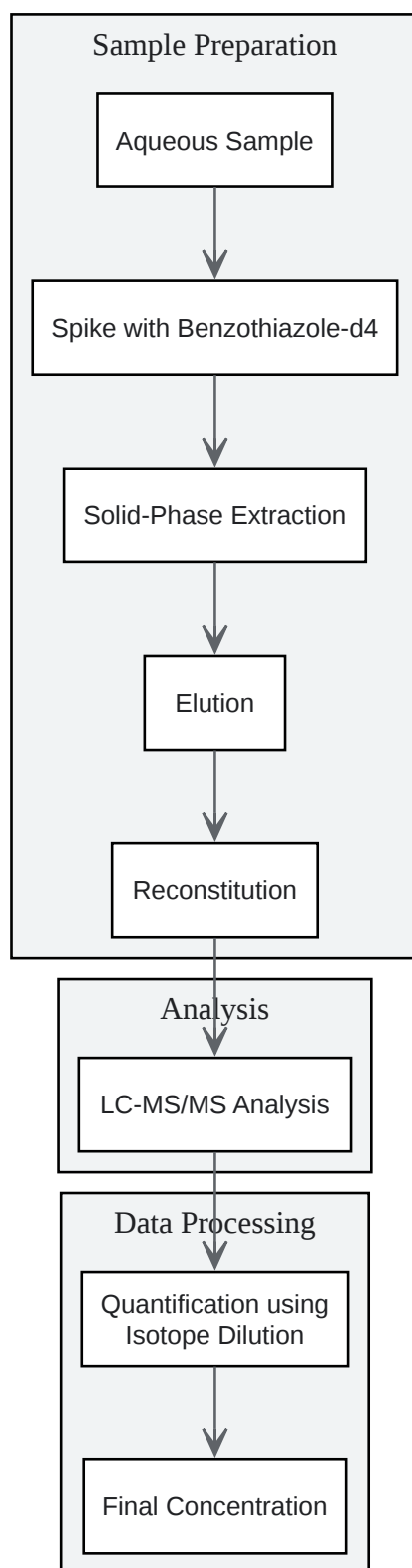
Benzothiazole and its derivatives are of environmental and toxicological concern. Benzothiazole is known to be a respiratory irritant and a dermal sensitizer.[6][7] Some studies have indicated that benzothiazole can be positive in genetic toxicity assays with metabolic

activation.[6][7] Its metabolism can lead to the formation of aromatic hydroxylamines, which are metabolites with potential mutagenic and carcinogenic properties.[6][7] Furthermore, benzothiazole has been shown to be an inducer of cytochrome P450 enzymes and other phase II metabolizing enzymes.[8]

Experimental and Logical Workflows

General Analytical Workflow using **Benzothiazole-d4**

The following diagram illustrates a typical workflow for the quantification of benzothiazole in an environmental or biological sample using **Benzothiazole-d4** as an internal standard.



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